3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring with a prop-2-yn-1-yl substituent at the 3-position and two keto groups at the 2 and 4 positions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds have been found to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways, which play an important role in their reactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which could provide insights into the potential pharmacokinetic properties of similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the presence of light can induce certain reactions in some compounds .
Biochemical Analysis
Biochemical Properties
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a photosensitizer in oxidative formylation reactions, generating reactive oxygen species such as singlet oxygen and superoxide anion through energy transfer and single electron transfer pathways . These interactions highlight the compound’s potential in modulating oxidative stress and related biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to changes in cellular redox states and activation of stress response pathways . Additionally, it can affect the expression of genes involved in antioxidant defense, apoptosis, and cell proliferation, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . The compound’s ability to generate reactive oxygen species also plays a significant role in its molecular mechanism of action, as these species can cause oxidative modifications of proteins, lipids, and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained oxidative stress and related cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress and enhancing antioxidant defenses . At higher doses, it can cause toxic or adverse effects, including increased oxidative damage, inflammation, and cell death . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to generate reactive oxygen species can influence metabolic pathways related to oxidative stress and energy metabolism . Additionally, it may affect the activity of key metabolic enzymes, altering the balance of metabolic intermediates and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of N-(prop-2-yn-1-yl)aniline with appropriate reagents. For example, the reaction can be carried out using ZnBr2 and Oxone in a mixed solvent of acetonitrile and water . The reaction proceeds via a regioselective radical ipso-cyclization pathway.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar in structure but contains a benzimidazole ring instead of a thiazolidine ring.
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring and exhibits cytotoxic activity.
Uniqueness
3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c1-2-3-7-5(8)4-10-6(7)9/h1H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUSZZRAQMEXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CSC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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